molecular formula C18H17NO B1212953 Girinimbine CAS No. 23095-44-5

Girinimbine

货号: B1212953
CAS 编号: 23095-44-5
分子量: 263.3 g/mol
InChI 键: GAEQWKVGMHUUKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

吉林明滨是一种从咖喱树 (Murraya koenigii) 中分离得到的天然咔唑生物碱。 该化合物以其多种生物活性而闻名,包括抗肿瘤、抗炎和抗氧化特性 。由于吉林明滨在治疗应用方面具有潜在价值,因此在科学研究中引起了广泛关注。

准备方法

合成路线和反应条件: 吉林明滨可以通过多种合成路线合成。一种常见的方法是在特定反应条件下对合适的先驱体进行环化。 例如,吉林明滨的合成可以通过3,3,5-三甲基-3,11-二氢吡喃并[3,2-a]咔唑的环化来实现

工业生产方法: 吉林明滨的工业生产通常涉及从Murraya koenigii的茎皮中提取该化合物。 提取过程包括溶剂提取,然后进行纯化步骤,例如柱层析,以分离纯形式的吉林明滨

化学反应分析

反应类型: 吉林明滨会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变该化合物的结构和增强其生物活性至关重要。

常见试剂和条件:

    氧化: 吉林明滨可以在受控条件下使用诸如高锰酸钾或过氧化氢之类的试剂进行氧化。

    还原: 还原反应可以使用诸如硼氢化钠或氢化铝锂之类的试剂进行。

    取代: 取代反应通常涉及诸如卤素或烷基化剂之类的试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,吉林明滨的氧化会导致形成具有增强的生物活性的氧化衍生物

科学研究应用

吉林明滨具有广泛的科学研究应用,包括:

作用机制

吉林明滨通过多种机制发挥作用。它通过激活 caspase-3 和 caspase-9,诱导癌细胞凋亡,从而导致程序性细胞死亡。 该化合物还抑制核因子-κB 的转运,从而减少炎症 此外,吉林明滨抑制活性氧的产生,从而保护细胞免受氧化应激

相似化合物的比较

吉林明滨由于其特定的生物活性和分子结构,在咔唑生物碱中是独一无二的。类似的化合物包括:

    马哈明滨: 另一种从Murraya koenigii中分离得到的咔唑生物碱,以其抗炎特性而闻名。

    肯明滨: 表现出类似于吉林明滨的抗癌活性,但其分子结构不同。

    异马哈明滨: 以其抗氧化特性和潜在的治疗应用而闻名.

吉林明滨以其强大的抗癌和抗炎活性而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEQWKVGMHUUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945774
Record name 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Girinimbine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23095-44-5
Record name Girinimbine
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Record name Girinimbine
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Record name Girinimbine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932
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Record name 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Record name GIRINIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Girinimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C
Record name Girinimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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